molecular formula C24H25N3O4S B2780797 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 878992-56-4

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No. B2780797
CAS RN: 878992-56-4
M. Wt: 451.54
InChI Key: YBZSKODMYMHISC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide” are not directly available from the searched resources .

Mechanism of Action

Target of Action

The primary target of the compound 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

The compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine, leading to an increase in both the level and duration of action of the neurotransmitter at the neural synapse .

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged cholinergic effects. This impacts various cholinergic pathways in the central and peripheral nervous systems . The compound’s action on these pathways can lead to a variety of downstream effects, including improved memory and cognitive function .

Pharmacokinetics

These properties would impact the compound’s bioavailability, determining how much of the compound is able to reach its target and exert its therapeutic effect .

Result of Action

The compound’s action results in neuroprotective effects, as demonstrated in studies involving aluminium-induced neurotoxicity . Treatment with the compound improved short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuated the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in a water maze test and in lowering AChE activity .

Advantages and Limitations for Lab Experiments

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to have a variety of biochemical and physiological effects, making it useful for studying various biological processes. However, there are also limitations to its use. This compound has been shown to have low solubility in water, which can make it difficult to use in certain experimental setups. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the long-term effects of this compound on various biological processes. This compound has also been studied for its potential use in the treatment of various diseases, and further research is needed to explore its therapeutic potential. Additionally, the use of this compound as a diagnostic tool for cancer is an area of research that warrants further exploration.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves several steps. The first step is the synthesis of 4-methoxybenzenesulfonyl chloride, which is then reacted with 2-(4-phenylpiperazine-1-carbonyl)phenylamine to produce this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide has been used in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and autoimmune disorders. It has also been studied for its potential as a diagnostic tool for cancer.

properties

IUPAC Name

4-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-31-20-11-13-21(14-12-20)32(29,30)25-23-10-6-5-9-22(23)24(28)27-17-15-26(16-18-27)19-7-3-2-4-8-19/h2-14,25H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZSKODMYMHISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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